molecular formula C16H14FN3O2S B2969948 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897480-15-8

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2969948
CAS RN: 897480-15-8
M. Wt: 331.37
InChI Key: GQEOAZRKFATJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has been studied for its potential therapeutic properties . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . Chemical shifts are given in relative ppm and are referenced to tetramethylsilane (TMS) as an internal standard .

Scientific Research Applications

Antipsychotic Potential and Serotonin Receptor Affinity

A study explored conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors, suggesting potential antipsychotic applications. These compounds, including derivatives with similar structural features to the compound , showed selectivity for 5-HT(2A) receptors, indicating their potential in treating psychotic disorders (Raviña et al., 2000).

Antiproliferative Activity and Structural Characterization

Another research focused on synthesizing and evaluating a novel bioactive heterocycle for its antiproliferative activity. The compound, closely related structurally to "(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone," was characterized using various spectroscopic methods, and its molecular structure was confirmed through X-ray diffraction studies. This highlights its potential use in developing cancer treatments by inhibiting cell proliferation (Prasad et al., 2018).

Corrosion Inhibition

Research on the corrosion inhibition of mild steel in an acidic medium using organic inhibitors includes compounds with structural similarities to the target compound. These studies indicate that such compounds can significantly increase corrosion resistance, suggesting their application in materials science and engineering to enhance the durability of metals (Singaravelu et al., 2022).

Antimicrobial Activity

Studies on new pyridine derivatives, including compounds with benzothiazolyl groups, demonstrated variable and modest antimicrobial activity against bacterial and fungal strains. This indicates the potential of structurally similar compounds for use in developing new antimicrobial agents to combat resistant infections (Patel et al., 2011).

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with anti-mycobacterial activity, showcasing their potential in treating tuberculosis. This research signifies the importance of such compounds in medicinal chemistry for developing novel therapeutic agents against mycobacterial infections (Pancholia et al., 2016).

properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEOAZRKFATJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.